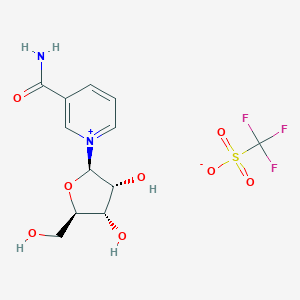

Nicotinamide Riboside Triflate

Übersicht

Beschreibung

Nicotinamide Riboside Triflate is a derivative of Nicotinamide Riboside, a form of vitamin B3. It is an intermediate in the biosynthetic pathway by which Nicotinamide is converted into Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme in cellular metabolism . This compound has garnered significant attention due to its potential health benefits and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Nicotinamide Riboside Triflate typically involves the triflation of Nicotinamide Riboside. One common method includes the reaction of Nicotinamide Riboside with triflic anhydride in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Ion Exchange for Salt Conversion

NR triflate is converted to pharmaceutically acceptable salts (e.g., chloride) via ion exchange:

-

Method : Treatment with saturated NaCl solution, followed by THF extraction to remove triflate counterions .

-

Efficiency : High-purity β-nicotinamide riboside chloride is obtained with minimal α-anomer contamination (<2%) .

Reduction to 1,4-Dihydronicotinamide Riboside (NRH)

NR triflate serves as a precursor for NRH, a potent NAD+ booster:

-

Reaction : Reduction with sodium dithionite (Na₂S₂O₄) under alkaline conditions .

-

Mechanism : Hydride transfer to the pyridinium ring at C4 position, confirmed via Cp*Rh-catalyzed regioselective reduction studies .

Stability and Decomposition Pathways

NR triflate exhibits sensitivity to temperature and pH:

| Condition | Outcome | Reference |

|---|---|---|

| Prolonged NH₃/MeOH exposure | Hydrolysis to nicotinamide | |

| Ambient moisture | Hygroscopic degradation | |

| Alkaline pH (>9) | Rapid decomposition to NRH or byproducts |

Key Structural and Functional Insights

Wissenschaftliche Forschungsanwendungen

Neuroprotection

Research indicates that NR and its derivatives can enhance neuroprotective mechanisms. In animal models of neurodegenerative diseases, NR administration has shown promise in improving cognitive functions and reducing inflammation:

- Alzheimer’s Disease : Studies have demonstrated that NR can reduce amyloid-β levels and inflammatory markers in mouse models of Alzheimer’s disease. Administering 400 mg/kg of NR for six weeks resulted in decreased neuroinflammatory markers .

- Acute Ischemia : NR has been shown to improve recovery after brain injuries. In a study involving mice with middle cerebral artery occlusion, NR treatment resulted in better memory function post-injury .

Cardiovascular Health

Nicotinamide riboside triflate plays a role in cardiovascular health by enhancing mitochondrial function and reducing oxidative stress:

- Heart Failure and Myocardial Infarction : Research shows that NR can mitigate cardiac fibrosis and improve heart function in models of heart failure. It promotes mitochondrial biogenesis and enhances metabolic profiles in cardiac tissue .

- Aortic Aneurysms : In studies with ApoE-deficient mice, NR treatment reduced the incidence of aortic aneurysms induced by angiotensin II, suggesting protective cardiovascular effects .

Metabolic Disorders

NR has been implicated in improving metabolic health through its effects on NAD levels:

- Obesity and Insulin Sensitivity : In obese rat models, NR supplementation reversed elevated TNFα levels in the hypothalamus, indicating potential benefits for metabolic regulation .

- Liver Health : Studies show that NR can promote liver regeneration and reduce steatosis by enhancing mitochondrial function and decreasing pro-inflammatory cytokines .

Aging and Longevity

The role of NR in aging is well-documented, with studies suggesting that it may extend lifespan by improving cellular health:

- Cellular Senescence : Research indicates that NR can prevent the senescence of muscle stem cells in models of muscular dystrophy, potentially enhancing muscle regeneration and function .

- Mitochondrial Function : By boosting NAD levels, NR enhances mitochondrial activity, which is crucial for maintaining cellular homeostasis during aging .

Data Table: Summary of Key Findings

| Application Area | Study Details | Outcome |

|---|---|---|

| Neuroprotection | Alzheimer’s model; 400 mg/kg for 6 weeks | Reduced amyloid-β levels; decreased neuroinflammatory markers |

| Cardiovascular Health | ApoE-deficient mice; chronic NR treatment | Reduced incidence of aortic aneurysms; improved cardiac function |

| Metabolic Disorders | Obese rat model; 400 mg/kg for 4 weeks | Reversed TNFα elevation; improved insulin sensitivity |

| Aging | Muscular dystrophy model; NR treatment | Prevented senescence of muscle stem cells; enhanced muscle regeneration |

Case Studies

Several case studies illustrate the therapeutic potential of nicotinamide riboside:

- Neurodegeneration : A study involving ALS mouse models showed that oral administration of NR significantly decreased neuroinflammatory markers, suggesting its role in managing neurodegenerative diseases .

- Cardiac Health : In an ischemia-reperfusion injury model, mice treated with NR exhibited improved mitochondrial function and reduced cardiac fibrosis compared to controls .

- Metabolic Regulation : Clinical observations have noted improvements in metabolic profiles among subjects receiving dietary supplements containing NR, correlating with enhanced NAD levels and better overall health outcomes .

Wirkmechanismus

Nicotinamide Riboside Triflate exerts its effects by increasing the levels of NAD+ in cells. NAD+ is a crucial coenzyme involved in redox reactions, playing a key role in energy metabolism and mitochondrial function. It also participates in non-redox reactions, such as signaling pathways and DNA repair . The compound is converted into Nicotinamide Riboside, which is then phosphorylated to form Nicotinamide Mononucleotide (NMN) and subsequently NAD+ .

Vergleich Mit ähnlichen Verbindungen

Nicotinamide Riboside Chloride: Another derivative of Nicotinamide Riboside, used as a dietary supplement.

Nicotinamide Mononucleotide: A direct precursor to NAD+, also studied for its potential health benefits.

Uniqueness: Nicotinamide Riboside Triflate is unique due to its triflate group, which makes it a versatile intermediate for further chemical modifications. This allows for the synthesis of a wide range of derivatives with potential therapeutic applications .

Biologische Aktivität

Nicotinamide Riboside Triflate (NRT) is a derivative of nicotinamide riboside (NR), a naturally occurring compound recognized for its role as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial cofactor in cellular metabolism, playing significant roles in energy production, DNA repair, and cellular signaling. This article explores the biological activity of NRT, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

NRT enhances cellular NAD+ levels through several pathways:

- Conversion to NAD+ : NRT is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by NMN adenylyltransferases. This pathway is crucial for maintaining cellular energy homeostasis and supporting metabolic processes .

- Activation of Sirtuins : NRT has been shown to activate sirtuin proteins, specifically SIRT1 and SIRT3. These proteins are involved in regulating metabolic processes, promoting mitochondrial biogenesis, and enhancing stress resistance . Activation of sirtuins is linked to improved insulin sensitivity and neuroprotection .

- Oxidative Stress Response : NRT enhances the cellular antioxidant defense system by increasing NAD+ levels, which supports the activity of NAD+-dependent enzymes that mitigate oxidative stress. This effect is particularly relevant in models of metabolic dysfunction and neurodegenerative diseases .

1. Metabolic Health

NRT has demonstrated beneficial effects on metabolic health, particularly in models of obesity and metabolic syndrome:

- Weight Management : In studies involving high-fat diet-induced obesity, NRT supplementation improved body composition and reduced fat accumulation in liver tissues by enhancing mitochondrial function and promoting fatty acid oxidation .

- Insulin Sensitivity : Clinical trials have indicated that NRT can enhance insulin sensitivity in humans, suggesting its potential as a therapeutic agent for type 2 diabetes management .

2. Neuroprotection

Research indicates that NRT may confer neuroprotective benefits:

- Cognitive Function : Animal studies have shown that NRT administration can improve cognitive function and protect against neurodegeneration associated with Alzheimer's disease by elevating brain NAD+ levels and enhancing synaptic plasticity .

- Stress Resistance : NRT has been linked to increased resilience against oxidative stress in neuronal cells, potentially reducing the risk of neurodegenerative diseases .

3. Cardiovascular Health

NRT's role in cardiovascular health has garnered attention:

- Cardioprotection : In models of ischemia-reperfusion injury, NRT supplementation has been shown to improve cardiac function and reduce myocardial injury by enhancing mitochondrial bioenergetics and reducing inflammation .

- Blood Pressure Regulation : Some studies suggest that NRT may help regulate blood pressure through its effects on endothelial function and vascular health .

Study 1: Metabolic Effects of NRT

A randomized controlled trial involving 13 obese participants demonstrated that daily supplementation with 1g of NRT for six weeks led to significant increases in NAD+ metabolites and minor improvements in body composition metrics. Participants exhibited enhanced metabolic rates without adverse effects .

Study 2: Neuroprotective Effects

In a mouse model of Alzheimer's disease, administration of NRT resulted in improved cognitive performance on memory tasks and reduced amyloid plaque deposition. This study highlights the potential for NRT as a therapeutic agent against neurodegeneration .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWRNTDQENDMQK-IVOJBTPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462505 | |

| Record name | Ribosylnicotinamide Triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445489-49-6 | |

| Record name | Ribosylnicotinamide Triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.